

Foundational Research on BRD3 in Drug Discovery: A Technical Guide

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Compound of Interest		
Compound Name:	BET bromodomain inhibitor 3	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Bromodomain-containing protein 3 (BRD3) as a target in drug discovery. BRD3, a member of the Bromodomain and Extra-Terminal (BET) family of proteins, is a key epigenetic reader that recognizes acetylated lysine residues on histones and other proteins, thereby playing a crucial role in the regulation of gene transcription.[1][2] Its involvement in various pathologies, including cancer and inflammatory diseases, has made it an attractive target for therapeutic intervention.[1][3]

BRD3: Structure and Function

BRD3 is characterized by the presence of two tandem N-terminal bromodomains (BD1 and BD2) and an extra-terminal (ET) domain.[2][3] The bromodomains are responsible for recognizing and binding to acetylated lysine residues, a key mechanism in the epigenetic regulation of gene expression.[3] BRD3 is ubiquitously expressed and plays a role in recruiting transcriptional regulatory complexes to acetylated chromatin.[3][4] While sharing high sequence homology with other BET family members like BRD2 and BRD4, BRD3 has distinct roles. For instance, it specifically binds to the acetylated transcription factor GATA1 to regulate the maturation of erythroid cells.[5][6]

The Role of BRD3 in Disease



Dysregulation of BRD3 function has been implicated in several diseases, making it a compelling target for drug discovery.

- Cancer: BRD3 is involved in various cancers. Chromosomal translocations involving the
 BRD3 gene and the NUTM1 gene result in the BRD3-NUT fusion oncoprotein, which is a
 driver of the aggressive NUT midline carcinoma.[2][7][8] BRD3 has also been identified as a
 potential therapeutic target in other cancers, including certain types of leukemia and solid
 tumors where it can regulate the expression of oncogenes like c-MYC.[1][9][10]
- Inflammatory Diseases: As a regulator of gene expression, BRD3 is involved in inflammatory responses.[1] Inhibition of BET proteins, including BRD3, has shown anti-inflammatory effects, suggesting a potential therapeutic avenue for inflammatory conditions.[11]

Quantitative Data on BRD3 Inhibitors

The development of small molecule inhibitors targeting BET bromodomains has been a major focus of research. Most of the current inhibitors are pan-BET inhibitors, targeting BRD2, BRD3, and BRD4. The following tables summarize the binding affinities (Kd) and half-maximal inhibitory concentrations (IC50) of selected compounds for BRD3 and other BET family members.



Compound	Target	Kd (nM)	Assay	Reference
(+)-JQ1	BRD3 (N- terminal BD)	59.5	Isothermal Titration Calorimetry (ITC)	[12]
(+)-JQ1	BRD3 (C- terminal BD)	82	Isothermal Titration Calorimetry (ITC)	[12]
ARV-771	BRD3 (BD1)	8.3	Not Specified	[13]
ARV-771	BRD3 (BD2)	7.6	Not Specified	[13]
НЈВ97	BRD3 (BD1)	0.18	Not Specified	[13]
НЈВ97	BRD3 (BD2)	0.21	Not Specified	[13]
MS402	BRD3 (BD1)	110	Not Specified	[13]
MS402	BRD3 (BD2)	200	Not Specified	[13]
Mivebresib (ABBV-075)	BRD3	12.2 (Ki)	Not Specified	[14]
XD14	BRD3	380	Not Specified	[13]



Compound	Target	IC50 (nM)	Assay	Reference
OTX015/Birabres	BRD3	92-112	Biochemical Assay	[1][15]
(+)-JQ1	BRD4 (BD1)	77	AlphaScreen	[16]
(+)-JQ1	BRD4 (BD2)	33	AlphaScreen	[16]
I-BET151	BRD3	250	Cell-free Assay	[14]
GSK778 (iBET- BD1)	BRD3 (BD1)	41	Not Specified	[14]
GSK046 (iBET- BD2)	BRD3 (BD2)	98	Not Specified	[13]
SF2523	BRD4	241	Not Specified	[14]

Experimental Protocols

Detailed methodologies for key experiments in BRD3 research are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding of inhibitors to BRD3 in a high-throughput format. [17][18]

Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium or Terbium chelate) to an acceptor fluorophore (e.g., APC or a fluorescently labeled ligand) when they are in close proximity. Inhibition of the BRD3-ligand interaction disrupts this energy transfer, leading to a decrease in the FRET signal.

Detailed Methodology:

- Reagent Preparation:
 - Prepare 1X TR-FRET Assay Buffer by diluting a 10X stock solution with ultrapure water.
 The buffer composition is critical and often contains components to minimize non-specific



binding.[17]

- Dilute the BRD3 protein (e.g., BRD3 bromodomains 1 and 2 with a Europium Chelate tag) and the fluorescently labeled ligand (e.g., a biotinylated histone peptide in complex with a streptavidin-acceptor fluorophore) in 1X TR-FRET Assay Buffer to the desired concentrations. Keep the diluted protein on ice until use.[17]
- Prepare a serial dilution of the test inhibitor in 1X TR-FRET Assay Buffer at a concentration that is 4X the final desired concentration.
- Assay Procedure (384-well plate format):
 - \circ Add 5 μ L of the diluted inhibitor solution to the wells of a low-volume 384-well plate. For control wells, add 5 μ L of 1X TR-FRET Assay Buffer with the same concentration of DMSO as the inhibitor wells.
 - Add 10 μL of the diluted BRD3-Europium Chelate solution to all wells.
 - Add 5 μL of the diluted fluorescent ligand solution to all wells to initiate the reaction.
 - Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes),
 protected from light.[19]
 - Read the plate using a TR-FRET-capable plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (donor) and ~670 nm (acceptor).[17]
- Data Analysis:
 - Calculate the TR-FRET ratio (Emission at 670 nm / Emission at 620 nm).
 - Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

AlphaScreen Assay

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another proximity-based assay commonly used for inhibitor screening.[20][21]

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Principle: The assay utilizes donor and acceptor beads that are brought into proximity by a biological interaction. Laser excitation of the donor bead generates singlet oxygen, which diffuses to a nearby acceptor bead, triggering a chemiluminescent signal. Inhibitors that disrupt the interaction prevent this signal generation.

Detailed Methodology:

- Reagent Preparation:
 - Prepare 1X Assay Buffer from a concentrated stock.
 - Thaw the GST-tagged BRD3 protein and a biotinylated acetylated histone peptide ligand on ice.[20]
 - Dilute the GST-tagged BRD3 protein and the biotinylated ligand to their optimal concentrations in 1X Assay Buffer.
 - Prepare a suspension of Glutathione Acceptor beads and Streptavidin Donor beads in the appropriate buffer, protected from light.
- Assay Procedure (384-well plate format):
 - Add 5 μL of the master mix containing the assay buffer and biotinylated ligand to each well.[20]
 - Add the test inhibitor at various concentrations.
 - Add 2.5 μL of diluted GST-tagged BRD3 protein to initiate the reaction. Incubate at room temperature for 30 minutes with slow shaking.[20]
 - Add 10 μL of diluted Glutathione Acceptor beads and incubate for a specified time (e.g.,
 60 minutes) with slow shaking, protected from light.
 - Add 10 μL of diluted Streptavidin Donor beads and incubate for another specified time (e.g., 30-60 minutes) in the dark.[21]
 - Read the plate on an AlphaScreen-capable plate reader.



• Data Analysis:

- Normalize the data to control wells (e.g., DMSO for 0% inhibition and a known inhibitor for 100% inhibition).
- Plot the normalized signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC50.

Western Blotting

Western blotting is used to detect and quantify the levels of BRD3 protein in cell lysates.[22] [23]

Principle: Proteins from a cell lysate are separated by size using SDS-PAGE, transferred to a membrane, and then probed with an antibody specific to the protein of interest (in this case, BRD3). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Detailed Methodology:

- Cell Lysis and Protein Quantification:
 - Treat cells with the compound of interest for the desired time.
 - Wash cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
 - Centrifuge the lysate to pellet cell debris and collect the supernatant.
 - Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Protein Transfer:
 - \circ Mix a specific amount of protein (e.g., 20-30 μ g) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.



- Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size.
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

Immunoblotting:

- Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST)
 for 1 hour at room temperature to prevent non-specific antibody binding.[24]
- Incubate the membrane with a primary antibody against BRD3 (e.g., rabbit polyclonal or mouse monoclonal) diluted in blocking buffer (a starting dilution of 1:1000 is common) overnight at 4°C with gentle agitation.[24]
- Wash the membrane three times for 5-10 minutes each with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[22]
- Wash the membrane again three times for 5-10 minutes each with TBST.

Detection:

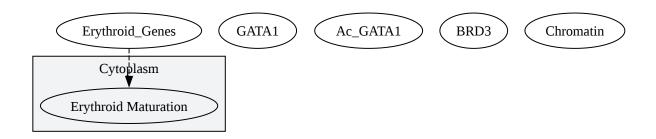
- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
- Detect the signal using a chemiluminescence imager or X-ray film.
- Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).

Signaling Pathways and Experimental Workflows

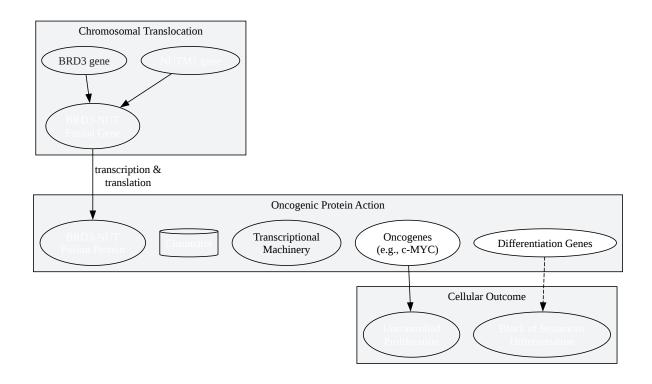
Visualizing the molecular interactions and experimental processes is crucial for understanding BRD3's role in drug discovery.

Signaling Pathways





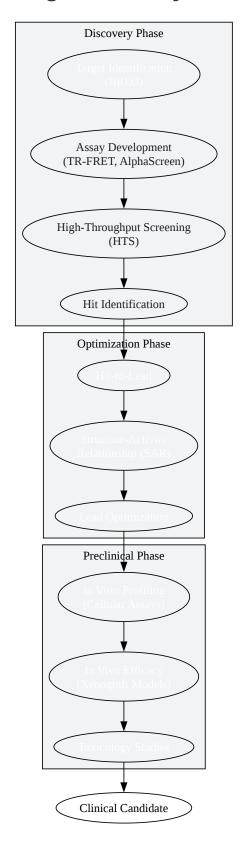
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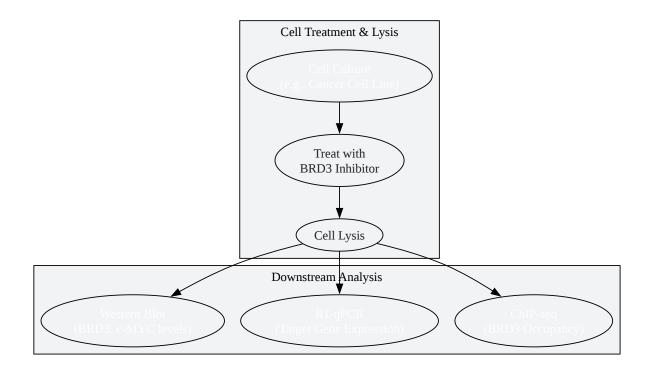
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Experimental and Drug Discovery Workflows





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